molecular formula C7H17N B091976 4-Heptanamine CAS No. 16751-59-0

4-Heptanamine

Cat. No. B091976
CAS RN: 16751-59-0
M. Wt: 115.22 g/mol
InChI Key: CLJMMQGDJNYDER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heptane derivatives is a topic of interest in several papers. For instance, the synthesis of spiro[3.3]heptane-1,6-diamines is reported, which are used as building blocks in drug discovery . Another study describes the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, in six steps from dimethyl-meso-2,5-dibromohexanedioate . Additionally, the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, is achieved from ethyl propiolate in three steps . These studies demonstrate the diverse synthetic routes that can be applied to heptane derivatives, which could be relevant for the synthesis of 4-heptanamine.

Molecular Structure Analysis

Structural analysis is crucial for understanding the properties of chemical compounds. The paper on spiro[3.3]heptane-1,6-diamines discusses the similarity between the spiro[3.3]heptane and cyclohexane scaffolds and their potential as restricted surrogates in drug discovery . The crystal structure of α,ω-bis(4-cyanobiphenyl-4′-oxy)heptane is determined using X-ray diffractometry, revealing a monoclinic space group and the trans-conformation of the flexible spacer . These findings highlight the importance of molecular structure in the design and application of heptane derivatives.

Chemical Reactions Analysis

The reactivity and chemical reactions of heptane derivatives are explored in several papers. The study on spiro[2.4]hepta-4,6-dienes surveys their synthesis, reactivity, and principal chemical reactions, noting their applications in organic synthesis . Another paper discusses the synthesis of a 2,5-diazabicyclo[4.1.0]heptane and its existence as a mixture of interconverting enantiomeric half-chair conformers . These insights into the chemical behavior of heptane derivatives could inform the reactions of 4-heptanamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of heptane derivatives are essential for their practical applications. One study investigates a unique water-soluble heptamethine cyanine dye for use as a photosensitizer in photodynamic therapy, highlighting its absorbance and emission peaks, quantum yield, and phototoxicity under NIR light irradiation . Another paper examines the energetic properties of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptane, including its sensitivities and thermal behavior . These properties are critical for the application of heptane derivatives in various fields, such as medicine and materials science.

Scientific Research Applications

Bioactive Marker Studies

  • 4-Hydroxynonenal as a Bioactive Marker : Research has highlighted 4-hydroxynonenal (HNE) for its biological activities, including its role as a marker of oxidative stress and potential involvement in diseases like Alzheimer's. Novel analytical methods have made HNE a clinically relevant marker for lipid peroxidation and food quality control, underscoring its physiological presence across various cells and tissues and its emerging importance in linking genomics and proteomics (Žarković, 2003).

High-Entropy Alloys

  • Challenges and Prospects in High-Entropy Alloys (HEAs) : HEAs, comprising multiple principal elements, defy traditional alloy theories and models, presenting new challenges in understanding phase formation. Their unique properties, such as superior mechanical performance and potential for superconductivity, position HEAs as promising materials for future applications, signaling a need for continued research in this innovative material class (Ye et al., 2016).

Pharmaceutical Research

  • Norbornane Compounds in Pharmaceutical Research : Norbornanes and bicyclo[2.2.1]heptanes have gained significance in drug research due to their unique molecular shape and structural characteristics. These compounds serve not only as active medicinal ingredients but also as models for studying structure-activity relationships, highlighting the intricate relationship between molecular structure and pharmacological effects (Buchbauer & Pauzenberger, 1991).

Nanoparticle Research

  • MAGNETIC CORE SHELL STRUCTURES : This study focuses on the development of magnetic core-shell nanostructures, emphasizing the control over morphology for medical and industrial applications. The versatility of these nanoparticles in fields such as drug delivery, imaging, and as catalysts, is underscored, showcasing the broad potential of nanomaterials in advancing technology and medicine (Ficai et al., 2015).

Wireless Power Transfer

  • Advancements in Wireless Power Transfer : A critical review discusses the progress in magneto-inductive wireless power transfer technologies, focusing on mid-range transmission. It explores principles for maximizing power transfer and energy efficiency, contributing to the development of more effective wireless power solutions for various applications (Hui et al., 2014).

Safety and Hazards

4-Heptanamine is a flammable liquid and vapor. It can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Mechanism of Action

Target of Action

4-Heptylamine, also known as 4-Heptanamine, is an organic compound with the molecular formula C7H17N . It exhibits agonistic activity towards the serotonin 5-HT1A receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a significant role in neurotransmission and is involved in many biological and neurological processes.

Mode of Action

This could lead to a series of intracellular events, including the activation of second messenger systems and changes in cellular activity .

Biochemical Pathways

Therefore, modulation of this pathway by 4-Heptylamine could have wide-ranging effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4-Heptylamine’s action are largely dependent on its interaction with the 5-HT1A receptor. By acting as an agonist at this receptor, 4-Heptylamine could potentially influence a variety of physiological processes regulated by serotonin. For instance, it has been suggested that 4-Heptylamine may inhibit the volume-regulated anion channel and mobilize intracellular calcium in normal human epidermal keratinocytes .

properties

IUPAC Name

heptan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-3-5-7(8)6-4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJMMQGDJNYDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066116
Record name 4-Heptanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Heptanamine

CAS RN

16751-59-0
Record name 4-Heptanamine
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Record name 4-Heptanamine
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Record name 4-Heptanamine
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Record name 4-Heptanamine
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Record name 1-propylbutylamine
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